molecular formula C10H13NO3S B1435220 (R)-N-(1-(4-formylphenyl)ethyl)methanesulfonamide CAS No. 1448682-03-8

(R)-N-(1-(4-formylphenyl)ethyl)methanesulfonamide

Cat. No. B1435220
M. Wt: 227.28 g/mol
InChI Key: NZANNRRPTURUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide” is a chemical compound with the CAS No. 1448682-03-812. It is not intended for human or veterinary use and is used for research purposes2.



Synthesis Analysis

The synthesis of “®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide” is not explicitly mentioned in the search results. However, it is offered by several suppliers for research purposes134. For detailed synthesis procedures, it is recommended to refer to the relevant research papers or contact the suppliers directly.



Molecular Structure Analysis

The molecular formula of “®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide” is C10H13NO3S2. The molecular weight is 227.28 g/mol2. Detailed structural analysis can be performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.



Chemical Reactions Analysis

The specific chemical reactions involving “®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide” are not provided in the search results. This compound can potentially be used as a building block in various organic reactions. The exact reactions would depend on the conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide” are not explicitly mentioned in the search results. Information such as melting point, boiling point, solubility, and stability can typically be found in the material safety data sheet (MSDS) provided by the supplier.


Scientific Research Applications

Application 1: Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: This compound is used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but the process involves the use of a radical approach for the catalytic protodeboronation of alkyl boronic esters .
  • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Application 2: Design and Enantioselective Synthesis of 3-(α-Acrylic Acid) Benzoxaboroles

  • Summary of Application: Chiral 3-substituted benzoxaboroles were designed as carbapenemase inhibitors and efficiently synthesized via asymmetric Morita–Baylis–Hillman reaction .
  • Methods of Application: The specific experimental procedures are not detailed in the source, but the process involves the use of an asymmetric Morita–Baylis–Hillman reaction .
  • Results or Outcomes: Some of the benzoxaboroles were potent inhibitors of clinically relevant carbapenemases and restored the activity of meropenem in bacteria harboring these enzymes .

Safety And Hazards

The safety and hazards associated with the handling and use of “®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide” are not provided in the search results. It is recommended to refer to the MSDS for this information. As a general rule, all chemical compounds should be handled with appropriate safety measures.


Future Directions

The future directions for the use of “®-N-(1-(4-formylphenyl)ethyl)methanesulfonamide” are not specified in the search results. As a research compound, its future applications would depend on the findings of ongoing and future studies.


properties

IUPAC Name

N-[(1R)-1-(4-formylphenyl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8(11-15(2,13)14)10-5-3-9(7-12)4-6-10/h3-8,11H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZANNRRPTURUBK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228164
Record name N-[(1R)-1-(4-Formylphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(1-(4-formylphenyl)ethyl)methanesulfonamide

CAS RN

1448682-03-8
Record name N-[(1R)-1-(4-Formylphenyl)ethyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448682-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1R)-1-(4-Formylphenyl)ethyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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